REACTION_SMILES
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[C:13]([CH3:14])([CH3:15])([CH3:16])[OH:17].[Cl:18][CH2:19][Cl:20].[Cl:7][C:8](=[O:9])[O:10][CH2:11][Cl:12].[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[C:8](=[O:9])([O:10][CH2:11][Cl:12])[O:17][C:13]([CH3:14])([CH3:15])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)OCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |